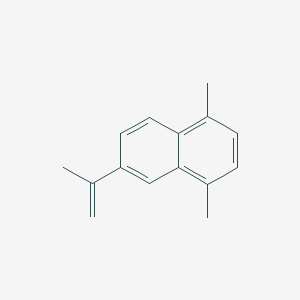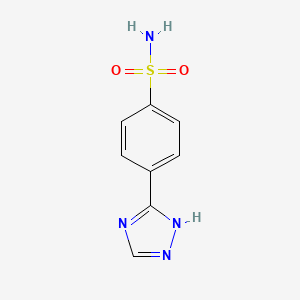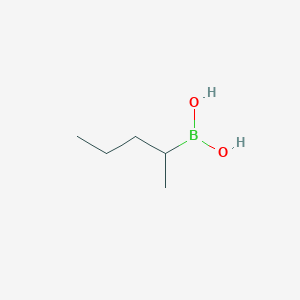
Jasamplexoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jasamplexoside A is a natural product that belongs to the class of secoiridoid glucosides. It is extracted from the leaves and stems of certain plants and has been traditionally used in medicine for treating conditions such as diarrhea, dysentery, and bellyache. The compound has a complex molecular structure with the molecular formula C42H54O24 and a molecular weight of 942.87 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Jasamplexoside A typically involves the extraction of the compound from plant materials. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Jasamplexoside A undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions are not well-documented. common reagents for oxidation might include oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Applications De Recherche Scientifique
Jasamplexoside A has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of secoiridoid glucosides and their chemical properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of Jasamplexoside A involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating various biochemical pathways, including those involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but it is known that the compound can influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Jasamplexoside A is similar to other secoiridoid glucosides, such as:
Oleuropein: Found in olive leaves, known for its antioxidant and anti-inflammatory properties.
Swertiamarin: Found in the plant Swertia chirayita, used for its hepatoprotective and anti-diabetic effects.
Gentiopicroside: Found in Gentiana species, known for its anti-inflammatory and analgesic properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique molecular structure and specific biological activities. While other secoiridoid glucosides share some common properties, this compound has distinct therapeutic potential, particularly in the treatment of gastrointestinal disorders .
Propriétés
Formule moléculaire |
C42H54O24 |
|---|---|
Poids moléculaire |
942.9 g/mol |
Nom IUPAC |
methyl (5Z)-5-(2-hydroxyethylidene)-4-[2-[(2Z)-2-[4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C42H54O24/c1-57-37(55)25-17-61-39(65-41-35(53)33(51)31(49)27(15-44)63-41)21(7-10-43)23(25)13-30(48)60-12-9-22-24(14-29(47)59-11-8-19-3-5-20(46)6-4-19)26(38(56)58-2)18-62-40(22)66-42-36(54)34(52)32(50)28(16-45)64-42/h3-7,9,17-18,23-24,27-28,31-36,39-46,49-54H,8,10-16H2,1-2H3/b21-7-,22-9- |
Clé InChI |
KWDIYLNMBHQVAM-PKDKHEEESA-N |
SMILES isomérique |
COC(=O)C1=COC(/C(=C\CO)/C1CC(=O)OC/C=C\2/C(C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)CC(=O)OCCC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |
SMILES canonique |
COC(=O)C1=COC(C(=CCO)C1CC(=O)OCC=C2C(C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)CC(=O)OCCC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methylbenzo[c]phenanthrene](/img/structure/B14748335.png)
![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)
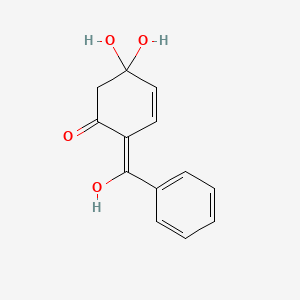

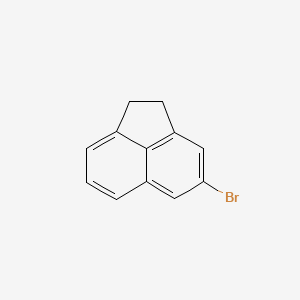

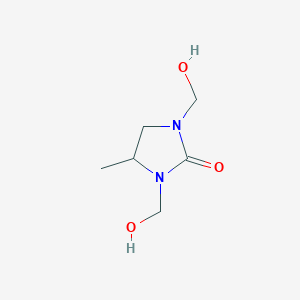
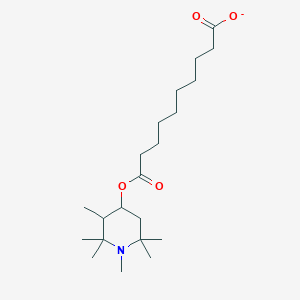
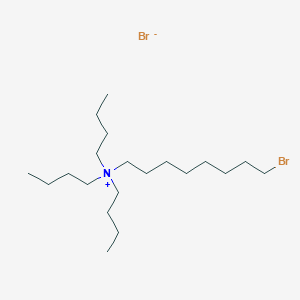
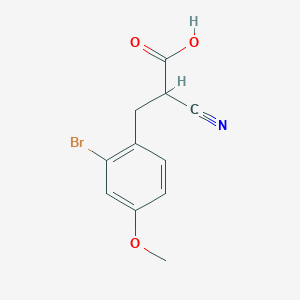
![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)
